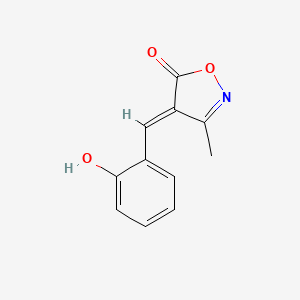![molecular formula C14H14BrN3O2 B11548235 N'-[(E)-(5-bromofuran-2-yl)methylidene]-2-[(3-methylphenyl)amino]acetohydrazide (non-preferred name)](/img/structure/B11548235.png)
N'-[(E)-(5-bromofuran-2-yl)methylidene]-2-[(3-methylphenyl)amino]acetohydrazide (non-preferred name)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-[(E)-(5-bromofuran-2-yl)methylidene]-2-[(3-methylphenyl)amino]acetohydrazide is a chemical compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a bromofuran moiety and a methylphenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(5-bromofuran-2-yl)methylidene]-2-[(3-methylphenyl)amino]acetohydrazide typically involves the condensation of 5-bromofuran-2-carbaldehyde with 2-[(3-methylphenyl)amino]acetohydrazide. The reaction is carried out under reflux conditions in the presence of an appropriate solvent, such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
N’-[(E)-(5-bromofuran-2-yl)methylidene]-2-[(3-methylphenyl)amino]acetohydrazide can undergo various chemical reactions, including:
Oxidation: The bromofuran moiety can be oxidized to form corresponding furanones.
Reduction: The compound can be reduced to form the corresponding hydrazine derivative.
Substitution: The bromine atom in the furan ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like primary amines or thiols can be used in the presence of a base, such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed
Oxidation: Furanones
Reduction: Hydrazine derivatives
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N’-[(E)-(5-bromofuran-2-yl)methylidene]-2-[(3-methylphenyl)amino]acetohydrazide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N’-[(E)-(5-bromofuran-2-yl)methylidene]-2-[(3-methylphenyl)amino]acetohydrazide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological outcomes, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
- N’-[(E)-(5-bromo-2-thienyl)methylidene]-2-[(3-methylphenyl)amino]acetohydrazide
- N’-[(E)-(5-bromo-2-methoxyphenyl)methylidene]-2-[(3-methylphenyl)amino]acetohydrazide
Uniqueness
N’-[(E)-(5-bromofuran-2-yl)methylidene]-2-[(3-methylphenyl)amino]acetohydrazide is unique due to its bromofuran moiety, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C14H14BrN3O2 |
|---|---|
Peso molecular |
336.18 g/mol |
Nombre IUPAC |
N-[(E)-(5-bromofuran-2-yl)methylideneamino]-2-(3-methylanilino)acetamide |
InChI |
InChI=1S/C14H14BrN3O2/c1-10-3-2-4-11(7-10)16-9-14(19)18-17-8-12-5-6-13(15)20-12/h2-8,16H,9H2,1H3,(H,18,19)/b17-8+ |
Clave InChI |
MJTPYOYSCOIISB-CAOOACKPSA-N |
SMILES isomérico |
CC1=CC(=CC=C1)NCC(=O)N/N=C/C2=CC=C(O2)Br |
SMILES canónico |
CC1=CC(=CC=C1)NCC(=O)NN=CC2=CC=C(O2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(1E)-3-[(2E)-2-(3,5-dibromo-4-hydroxybenzylidene)hydrazinyl]-3-oxo-1-(thiophen-2-yl)prop-1-en-2-yl]benzamide](/img/structure/B11548154.png)
![N'-[(E)-(4-chloro-3-nitrophenyl)methylidene]-2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetohydrazide](/img/structure/B11548161.png)
![2-bromo-4-[(E)-{2-[(2-bromo-4-methoxyphenoxy)acetyl]hydrazinylidene}methyl]phenyl 4-nitrobenzoate](/img/structure/B11548162.png)
![N'-[(E)-[2-(4-Methylpiperazin-1-YL)-5-nitrophenyl]methylidene]-4-nitrobenzohydrazide](/img/structure/B11548170.png)
![(3E)-N-(5-chloro-2-methylphenyl)-3-{2-[(3-chloro-4-nitrophenyl)carbonyl]hydrazinylidene}butanamide](/img/structure/B11548178.png)
![N-{[2-(4-chlorophenyl)-1,3-dioxo-1,2,3,3a,7,7a-hexahydro-4H-4,7-epoxyisoindol-4-yl]methyl}-2,4,6-trimethylbenzenesulfonamide](/img/structure/B11548179.png)
![4-[(E)-{2-[(4-methylphenoxy)acetyl]hydrazinylidene}methyl]phenyl 3-fluorobenzoate](/img/structure/B11548186.png)
![N-(3-{[(2E)-2-(2-hydroxy-5-methoxy-3-nitrobenzylidene)hydrazinyl]carbonyl}phenyl)-4-methylbenzamide](/img/structure/B11548187.png)
![N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-(2,4-dibromo-6-methoxyphenoxy)acetohydrazide](/img/structure/B11548200.png)
![4-[(E)-{2-[(2-hydroxyphenyl)carbonyl]hydrazinylidene}methyl]phenyl 2-chlorobenzoate](/img/structure/B11548218.png)
![2-methoxy-4-[(E)-{2-[(2E)-2-[(phenylcarbonyl)amino]-3-(thiophen-2-yl)prop-2-enoyl]hydrazinylidene}methyl]phenyl acetate](/img/structure/B11548229.png)
![N-(4-chlorobenzyl)-2-{(2E)-2-[3-ethoxy-4-(prop-2-en-1-yloxy)benzylidene]hydrazinyl}-2-oxoacetamide](/img/structure/B11548232.png)


